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Compound of Interest

Compound Name: 9-Fluoreneacetic acid

Cat. No.: B1208043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Fluoreneacetic acid (CAS No: 6284-80-6), a vital analytical tool for its identification and

characterization in research and development. The document details expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the

methodologies for their acquisition.

Introduction
9-Fluoreneacetic acid, with a molecular formula of C₁₅H₁₂O₂ and a molecular weight of

224.25 g/mol , is a derivative of fluorene.[1][2] Accurate spectroscopic analysis is fundamental

for confirming its structure, purity, and for its application in various scientific fields, including

drug development. This guide presents a consolidated reference for the key spectroscopic

signatures of this compound.

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 9-
Fluoreneacetic acid. Due to the limited availability of public, comprehensive raw data, some

values are predicted based on the analysis of its chemical structure and comparison with

related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10-12 Singlet (broad) 1H -COOH

~7.8 Doublet 2H
Aromatic CH

(positions 4 & 5)

~7.6 Doublet 2H
Aromatic CH

(positions 1 & 8)

~7.4 Triplet 2H
Aromatic CH

(positions 3 & 6)

~7.3 Triplet 2H
Aromatic CH

(positions 2 & 7)

~4.2 Triplet 1H CH at position 9

~3.2 Doublet 2H -CH₂-COOH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~175 -COOH

~145 Quaternary Aromatic C (positions 4a, 4b)

~141 Quaternary Aromatic C (positions 8a, 9a)

~128 Aromatic CH

~127 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~45 CH at position 9

~40 -CH₂-
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Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description

3300-2500 O-H Carboxylic acid, broad

3100-3000 C-H Aromatic stretch

2950-2850 C-H Aliphatic stretch

~1700 C=O Carboxylic acid, strong

1600, 1475 C=C Aromatic ring stretch

~1300 C-O Carboxylic acid stretch

~900-690 C-H Aromatic bend

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Interpretation

224 [M]⁺, Molecular ion

179 [M - COOH]⁺, Loss of carboxylic acid group

165 [Fluorenyl]⁺ fragment

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 9-Fluoreneacetic acid is dissolved in 0.5-

0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆
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(DMSO-d₆), in a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized.

¹H NMR Acquisition: A standard one-pulse sequence is used. The spectral width is set to

cover the expected range of proton chemical shifts. Data is acquired with a sufficient number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum

with singlet peaks for each unique carbon atom. A longer acquisition time and a greater

number of scans are typically required compared to ¹H NMR.

Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 9-Fluoreneacetic acid sample is placed

directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

Data Processing: The final IR spectrum is obtained by automatically ratioing the sample

spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled

with chromatography, through a Gas Chromatography (GC) or Liquid Chromatography (LC)

system.

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically at

70 eV.
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Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of

different ions.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 9-Fluoreneacetic acid.

Spectroscopic Analysis Workflow for 9-Fluoreneacetic Acid
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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